molecular formula C21H24O8 B13416360 [(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

Cat. No.: B13416360
M. Wt: 404.4 g/mol
InChI Key: ICSRGCDFFKMLJW-BKCHSICMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate is a complex organic molecule with a unique structure. It features multiple functional groups, including acetyloxy, formyl, hydroxymethyl, methylidene, and oxo groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the formation of the cyclodeca[b]furan core, followed by the introduction of the various functional groups. Key steps may include:

    Formation of the cyclodeca[b]furan core: This can be achieved through a series of cyclization reactions.

    Introduction of the acetyloxy group: This step may involve acetylation reactions using acetic anhydride or acetyl chloride.

    Formylation: The formyl group can be introduced using formylation reagents such as formic acid or formyl chloride.

    Hydroxymethylation: This step can be achieved using formaldehyde or other hydroxymethylation reagents.

    Methylidene introduction: This can be done using methylene transfer reagents.

    Oxidation: The oxo group can be introduced through oxidation reactions using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include:

    Batch processing: For small to medium-scale production.

    Continuous flow processing: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, DMP, and KMnO4.

    Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with various molecular targets. For example:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal transduction: It may interfere with cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    [(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate: can be compared with other compounds having similar functional groups, such as:

Uniqueness

    Structural complexity: The combination of multiple functional groups in a single molecule.

    Versatility: The ability to undergo various chemical reactions, making it useful in multiple applications.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C21H24O8

Molecular Weight

404.4 g/mol

IUPAC Name

[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7+/t16-,17+,18+,19+/m1/s1

InChI Key

ICSRGCDFFKMLJW-BKCHSICMSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(/[C@@H]1OC(=O)C)\C=O)\CO)OC(=O)C2=C

Canonical SMILES

CC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.